REACTION_CXSMILES
|
C1(C2NC(=O)C(C)NC2=O)CC1.Cl.[NH2:14][CH:15]([CH2:27][CH3:28])[C:16]([NH:18][CH:19]([CH:24]1[CH2:26][CH2:25]1)[C:20](OC)=[O:21])=[O:17]>>[CH:24]1([CH:19]2[NH:18][C:16](=[O:17])[CH:15]([CH2:27][CH3:28])[NH:14][C:20]2=[O:21])[CH2:26][CH2:25]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1C(NC(C(N1)=O)C)=O
|
Name
|
methyl [(2-aminobutanoyl)amino](cyclopropyl)acetate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)NC(C(=O)OC)C1CC1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1C(NC(C(N1)=O)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |